![molecular formula C22H18ClNO3S B5085109 methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a vital role in the immune system's response to infections.
Wirkmechanismus
TAK-659 inhibits BTK by binding to its active site, which prevents the phosphorylation of downstream signaling molecules involved in B-cell activation. This results in the inhibition of B-cell activation, proliferation, and differentiation, which are crucial steps in the immune response to infections. TAK-659 also inhibits the production of inflammatory cytokines, which play a role in autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant effects on the immune system, specifically on B cells. Inhibition of B-cell activation, proliferation, and differentiation results in a reduction in the production of antibodies, which play a crucial role in the immune response to infections. TAK-659 also inhibits the production of inflammatory cytokines, which play a role in autoimmune diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TAK-659 in lab experiments is its potency and selectivity for BTK. This makes it an ideal tool for studying the role of BTK in the immune system and its potential therapeutic applications. However, one of the limitations of using TAK-659 is its solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the use of TAK-659 in scientific research. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. TAK-659 has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Another future direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of TAK-659, such as solubility issues. Additionally, the use of TAK-659 in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research.
In conclusion, TAK-659 is a chemical compound that has shown significant potential in scientific research as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders. Its mechanism of action and biochemical and physiological effects make it an ideal tool for studying the role of BTK in the immune system. However, its limitations, such as solubility issues, need to be addressed to further its potential therapeutic applications.
Synthesemethoden
The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-chlorobenzyl chloride with sodium thiomethoxide to form 4-(chloromethyl)thiophenol. This intermediate is then reacted with 4-aminobenzoic acid to form 4-[(4-chlorophenyl)thio]methyl)benzoic acid. The final step involves the reaction of this intermediate with methyl 2-bromo-3-oxobenzoate to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders. In a study conducted by Honigberg et al., TAK-659 was found to be a potent inhibitor of BTK, which resulted in the inhibition of B-cell activation and proliferation. This study also showed that TAK-659 had a favorable pharmacokinetic profile and was well-tolerated in animal models.
Eigenschaften
IUPAC Name |
methyl 2-[[4-[(4-chlorophenyl)sulfanylmethyl]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3S/c1-27-22(26)19-4-2-3-5-20(19)24-21(25)16-8-6-15(7-9-16)14-28-18-12-10-17(23)11-13-18/h2-13H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCXSXLFOQWJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)
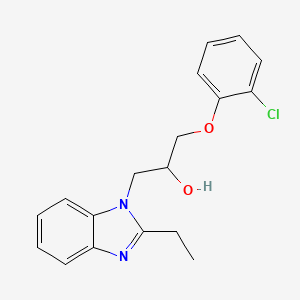
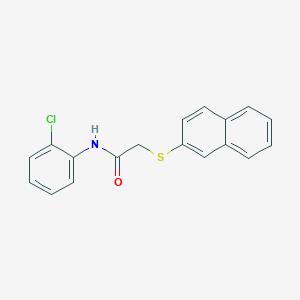
![4-(2-fluorobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5085077.png)
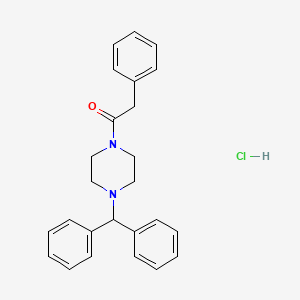
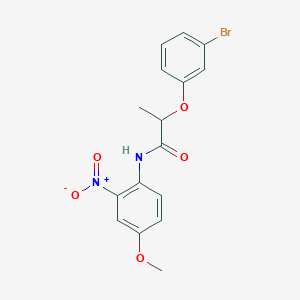
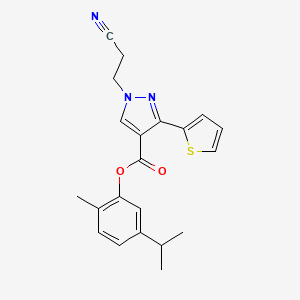
![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)
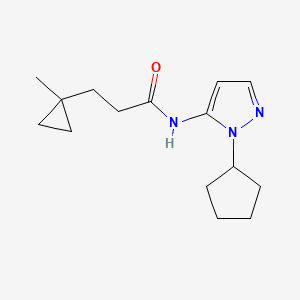
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)
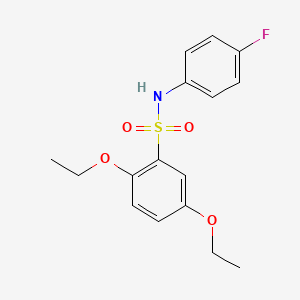
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)